N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350914
InChI: InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-7-6-22-16(26)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C18H20F3N3O3
Molecular Weight: 383.4 g/mol

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16350914

Molecular Formula: C18H20F3N3O3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide -

Specification

Molecular Formula C18H20F3N3O3
Molecular Weight 383.4 g/mol
IUPAC Name N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-7-6-22-16(26)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,22,26)(H,23,27)
Standard InChI Key XBOSXPZKRKWHRI-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Introduction

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a cyclopropylcarbonyl moiety. This compound's unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse functional groups, which may interact with biological targets.

Synthesis and Chemical Reactions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidine ring followed by the introduction of the desired substituents. Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Synthetic StepDescription
Formation of Pyrrolidine RingInitial step involving cyclization reactions
Introduction of SubstituentsIncludes adding trifluoromethyl and cyclopropylcarbonyl groups

Biological Activity and Potential Applications

Compounds with similar structures often exhibit notable pharmacological properties. The unique structure of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide suggests potential interactions with biological targets, which could lead to applications in drug development.

Potential ApplicationDescription
Medicinal ChemistryPotential for treating conditions influenced by specific biological targets
Drug DevelopmentCould serve as a candidate for therapeutic interventions

Comparison with Related Compounds

Several compounds share structural similarities with N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. These include:

CompoundStructural FeaturesUnique Attributes
1-(Cyclopropyl)-4-(trifluoromethyl)benzeneCyclopropane and trifluoromethyl groupsSimple aromatic structure
5-Oxo-pyrrolidine derivativesPyrrolidine ring with various substitutionsDiverse biological activities
Trifluoromethyl pyrimidinesPyrimidine ring with trifluoromethyl groupKnown for antiviral properties

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